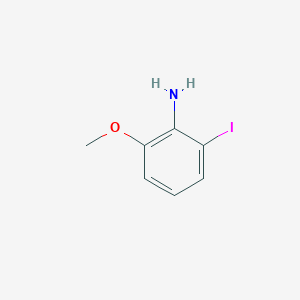

2-Iodo-6-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEPYLCHSWMRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464102 | |

| Record name | 2-iodo-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354574-31-5 | |

| Record name | 2-Iodo-6-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-6-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-6-methoxyaniline (CAS: 354574-31-5): A Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and complex target structures. 2-Iodo-6-methoxyaniline, a disubstituted aniline derivative, has emerged as a valuable intermediate, offering a unique combination of reactive sites that allow for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol with characterization data, an exploration of its synthetic utility in key cross-coupling reactions, and a discussion of its potential applications in the development of pharmacologically active compounds.

Physicochemical Properties and Structural Attributes

This compound is an organic compound characterized by an aniline core substituted with an iodine atom and a methoxy group at the 2 and 6 positions, respectively. This substitution pattern imparts specific steric and electronic properties that govern its reactivity.

| Property | Value | Source(s) |

| CAS Number | 354574-31-5 | [1][2] |

| Molecular Formula | C₇H₈INO | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| Appearance | Clear, dark brown to black liquid | [1][2] |

| Purity | ≥95% | [1] |

| Synonyms | 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine | [3] |

| Storage | Sealed in a dry environment at room temperature. |

The presence of the bulky iodine atom ortho to the amino group creates a sterically hindered environment, which can influence the regioselectivity of certain reactions. Electronically, the methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the iodine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

Synthesis and Purification: A Modern Approach

A practical and efficient method for the synthesis of 2-iodoanilines, including this compound, is through the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acids.[4] This method offers a significant advantage over traditional iodination techniques that may suffer from harsh conditions or the use of heavy metal reagents.

Reaction Scheme: Decarboxylative Iodination

The synthesis proceeds via the decarboxylative iodination of 2-amino-6-methoxybenzoic acid. While the specific yield for this exact transformation is not provided in the primary literature, the general method has been shown to be effective for a range of substituted anthranilic acids.[4]

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol based on the decarboxylative iodination of anthranilic acids as described by Yang and colleagues.[4]

-

Reactor Setup: To a high-pressure stainless-steel reactor equipped with a glass liner and a magnetic stir bar, add 2-amino-6-methoxybenzoic acid (1.0 mmol), iodine (I₂) (0.5 equiv.), and potassium iodide (KI) (0.6 equiv.).

-

Solvent Addition: Add acetonitrile (CH₃CN) (10 mL) to the reactor.

-

Pressurization: Purge the reactor three times with oxygen (O₂) before pressurizing to 10 bar.

-

Reaction: Heat the reaction mixture to 160 °C and stir for 2 hours.

-

Workup: After cooling the reactor to room temperature, the reaction mixture is poured into ethyl acetate and washed with brine and water.

-

Purification: The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent to afford this compound.[4]

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

| Data Type | Key Data Points | Source |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.24 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 1H), 6.74 (dd, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.47 (t, J = 8.0 Hz, 1H), 3.84 (s, 3H, -OCH₃), ~4.0 (br s, 2H, -NH₂) | [4] |

| HRMS (ESI) | Calculated for [C₇H₈INO+H]⁺: 249.9729, Found: 249.9713 | [4] |

| ¹³C NMR | Predicted values based on related structures: Aromatic carbons expected in the range of 110-150 ppm, with the carbon bearing the iodine atom appearing at a higher field (around 90-100 ppm). The methoxy carbon is expected around 55-60 ppm. | [5] |

| IR Spectroscopy | Expected characteristic peaks: N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-I stretching (in the far-IR region). | N/A |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) at m/z 249, with a characteristic isotopic pattern for iodine. | [6] |

Synthetic Utility and Reactivity

The synthetic value of this compound lies in the differential reactivity of its functional groups, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

Caption: Key reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and an organoboron reagent. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position, leading to the synthesis of complex biaryl amines.[7][8] The reaction is typically carried out in the presence of a palladium catalyst and a base.

-

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides.[9] Employing this compound in this reaction allows for the introduction of an alkynyl moiety, which can serve as a versatile handle for further transformations, including cyclization reactions to form heterocyclic systems.[10][11]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine.[1][12][13] While the amino group of this compound can also participate in this reaction, the iodo-substituent provides a handle for coupling with other amines, leading to the synthesis of unsymmetrical diarylamines.

Application in Heterocycle Synthesis: The Gateway to Carbazoles

A significant application of ortho-iodoanilines is in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities and material science applications.[14][15] The general strategy involves an initial cross-coupling reaction to introduce a suitable substituent at the 2-position, followed by an intramolecular cyclization. For instance, a Sonogashira coupling followed by an intramolecular cyclization of the resulting 2-alkynyl aniline derivative can lead to the formation of a carbazole skeleton.[15]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of the key hazard information.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Outlook

This compound stands out as a strategically important building block for organic synthesis. Its disubstituted nature allows for a range of selective transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The ability to readily introduce aryl, alkynyl, and amino functionalities, coupled with its utility in the construction of complex heterocyclic scaffolds such as carbazoles, positions this compound as a valuable tool for researchers in drug discovery and materials science. As the demand for novel and diverse molecular architectures continues to grow, the applications of this compound are poised to expand, further solidifying its role as a key intermediate in the synthesis of next-generation functional molecules.

References

- Yang, W. et al. A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Green Chemistry, 2018, 20(1), 138-142.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- Buchwald–Hartwig amin

- Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxyphenol with Terminal Alkynes. Benchchem.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025.

- This compound. CymitQuimica.

- This compound | 354574-31-5. Sigma-Aldrich.

- Sonogashira coupling. Wikipedia.

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- 2-Iodoaniline(615-43-0) 13C NMR spectrum. ChemicalBook.

- 2-Iodoaniline | C6H6IN | CID 11995. PubChem.

- This compound. CymitQuimica.

- Synthesis of Natural Carbazole Alkaloids: An Update.

- Benzenamine, 2-iodo-. the NIST WebBook.

- Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cycliz

- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.

- This compound | 354574-31-5. Sigma-Aldrich.

- Alexis Paskach–Understanding the Suzuki-Miyaura (SM)

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Altern

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. research.rug.nl [research.rug.nl]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Benzenamine, 2-iodo- [webbook.nist.gov]

- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodo-6-methoxyaniline for Researchers and Drug Development Professionals

Introduction

2-Iodo-6-methoxyaniline is a substituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure—featuring an amine, a methoxy group, and a sterically-hindered iodine atom on an aromatic scaffold—makes it a precursor of significant interest for the synthesis of complex molecular architectures. Particularly within the pharmaceutical and agrochemical industries, this compound is leveraged for the construction of novel heterocyclic systems and other targeted therapeutics. The strategic placement of the iodo group ortho to the amine allows for a range of selective transformations, most notably in metal-catalyzed cross-coupling reactions, while the methoxy group modulates the electronic properties and conformational flexibility of the molecule.

This technical guide provides a comprehensive overview of the core physical properties, analytical characterization, and safe handling protocols for this compound. It is designed to equip researchers, medicinal chemists, and process development scientists with the practical, field-proven insights necessary to effectively utilize this reagent in their research and development endeavors.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the fundamental physical properties of a reagent are the bedrock of reproducible and successful experimentation. This compound is distinguished by the identifiers and properties summarized below.

| Property | Value | Reference(s) |

| CAS Number | 354574-31-5 | [1][2] |

| Molecular Formula | C₇H₈INO | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine | [1] |

| Physical Form | Orange oil or clear, dark brown to black liquid | [1][3] |

| Boiling Point | 291.0 ± 25.0 °C at 760 mmHg (Predicted) | |

| Purity | Typically supplied at ≥95-98% | [1] |

| Solubility | Soluble in common organic solvents such as chloroform, ethyl acetate, and petroleum ether. Insoluble in water. | [3] |

Note: Some properties, such as the boiling point, are computationally predicted and should be considered as estimates.

Spectroscopic and Analytical Characterization

The structural integrity of this compound is paramount for its successful application. The following section details the key spectroscopic data and provides standardized protocols for its verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of this compound. The ¹H NMR spectrum provides precise information about the electronic environment of the aromatic protons.

Reported ¹H NMR Data: (400 MHz, CDCl₃) δ 7.24 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 1H), 6.74 (dd, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.47 (t, J = 8.0 Hz, 1H).[3]

Interpretation of ¹H NMR Spectrum:

-

δ 7.24 (dd, 1H): This doublet of doublets corresponds to the aromatic proton ortho to the iodine atom. The large coupling constant (J₁ = 8.4 Hz) is indicative of ortho-coupling to the adjacent proton, while the smaller coupling (J₂ = 1.2 Hz) suggests a meta-coupling.

-

δ 6.74 (dd, 1H): This signal represents the aromatic proton para to the iodine and ortho to the methoxy group.

-

δ 6.47 (t, 1H): The triplet signal arises from the aromatic proton situated between the other two, showing two equivalent ortho-couplings (J = 8.0 Hz).

-

The signals for the amine (-NH₂) and methoxy (-OCH₃) protons would also be present, typically as a broad singlet for the amine and a sharp singlet around 3.8-3.9 ppm for the methoxy group.

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Shim the instrument to achieve optimal magnetic field homogeneity. Acquire the spectrum using standard parameters for ¹H NMR.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak (CDCl₃ at δ 7.26 ppm). Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

N-H Stretching: A pair of medium-intensity peaks in the range of 3350-3500 cm⁻¹ is expected for the primary amine (-NH₂).

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the methoxy group.

-

Aromatic C=C Stretching: One or more peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong absorption band around 1230-1270 cm⁻¹ for the aryl ether linkage.

-

C-N Stretching: A peak in the 1250-1335 cm⁻¹ range.

-

C-I Stretching: A peak in the low-frequency region, typically 500-600 cm⁻¹.

Synthesis and Purification Overview

Understanding the synthetic origin of a reagent is critical for anticipating potential impurities. A practical and modern route to 2-iodoanilines, including this compound, involves the transition-metal-free decarboxylative iodination of the corresponding anthranilic acids.[3]

Purification Protocol: Flash Column Chromatography [3] This procedure is vital for obtaining high-purity material suitable for sensitive downstream applications like catalysis.

-

Column Packing: Prepare a silica gel slurry in the mobile phase (e.g., 10:1 petroleum ether/ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with the mobile phase, maintaining a constant flow rate with positive pressure.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution progress using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified orange oil.

Applications in Research and Drug Development

The utility of this compound stems from the reactivity of its functional groups. The carbon-iodine bond is particularly susceptible to forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions.[4] This makes it a valuable intermediate for synthesizing complex scaffolds.

-

Heterocycle Synthesis: It is a key precursor for building nitrogen-containing heterocycles like indoles and carbazoles, which are privileged structures in medicinal chemistry.[4]

-

Pharmaceutical Intermediates: As a substituted aniline, it is used in the synthesis of Active Pharmaceutical Ingredients (APIs) for a range of therapeutic areas, including oncology, inflammation, and neurology.[5][6] The iodo-aryl motif is crucial for late-stage functionalization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[7]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates.

GHS Hazard Summary:

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid contact with skin and eyes. Prevent air oxidation by handling under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for long-term storage or sensitive reactions.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Refrigeration at 2-8°C is often recommended for long-term stability.

-

Keep away from oxidizing agents.

Conclusion

This compound is a pivotal chemical intermediate with well-defined physical and spectroscopic properties. Its strategic importance in the synthesis of pharmaceutically relevant compounds is primarily due to the reactivity of the ortho-iodo group, which facilitates entry into a wide range of complex molecular scaffolds. A thorough understanding of its properties, coupled with rigorous adherence to the analytical, purification, and safety protocols outlined in this guide, will empower researchers to reliably and effectively harness the synthetic potential of this versatile building block.

References

-

Nianxin, R. et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Supporting Information available from the Royal Society of Chemistry.

-

BenchChem (2025). A Comprehensive Technical Guide to 2-Iodoaniline: Properties, Synthesis, and Applications in Drug Discovery. BenchChem Technical Guides.

-

Pharmaffiliates (2023). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Pharmaffiliates Blog.

-

Dakota Pharm (2024). 3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applications in Organic Chemistry. Dakota Pharm Product Information.

-

CymitQuimica. This compound Product Page. CymitQuimica.

-

BenchChem (2025). Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline. BenchChem Application Notes.

-

Podyachev, S. N. et al. (2021). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(15), 4487.

-

Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. CN108975815A.

-

ChemScene. This compound Product Page. ChemScene.

-

PubChem. 2-Iodo-5-methoxyaniline Compound Summary. National Center for Biotechnology Information.

-

Sau, A. et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13, 3942.

-

MDPI (2024). Special Issue “Drug Discovery and Application of New Technologies”. MDPI Journal - Molecules.

Sources

An In-depth Technical Guide to 2-Iodo-6-methoxyaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Iodo-6-methoxyaniline, a key building block in synthetic organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic methodologies, and diverse applications of this versatile compound, with a focus on the rationale behind experimental choices and protocols.

Core Molecular and Physical Profile

This compound, also known by its synonyms 2-Amino-3-iodoanisole or 6-Iodo-o-anisidine, is a substituted aniline derivative that has garnered significant interest as a precursor in the synthesis of complex molecular architectures.[1] Its unique substitution pattern, featuring an amine, a methoxy group, and a reactive iodine atom on a benzene ring, offers a rich platform for a multitude of chemical transformations.

A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈INO | [1][2][3][4][5][6] |

| Molecular Weight | 249.05 g/mol | [1][2][3][5][7] |

| CAS Number | 354574-31-5 | [1][3] |

| Appearance | Clear to dark brown or orange liquid/oil | [1][3][8] |

| Purity | Typically ≥95-98% | [1][3] |

| Boiling Point | 291.0 ± 25.0 °C at 760 mmHg | [2] |

Synthesis of this compound: A Modern Approach

The synthesis of 2-iodoanilines has evolved to favor methods that are both efficient and environmentally conscious. A particularly effective and practical route involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids.[8] This method stands out for its mild reaction conditions and operational simplicity.

Decarboxylative Iodination: Mechanism and Rationale

The underlying mechanism of this transformation is a radical process. The reaction is initiated by the oxidation of potassium iodide (KI) by molecular oxygen, which is often facilitated by the substrate itself, to form iodine (I₂). The iodine then reacts with the anthranilic acid derivative, leading to a decarboxylative iodination to yield the final product. The absence of a transition metal catalyst and a strong base makes this a greener and more cost-effective synthetic route.

The logical flow of this synthetic approach is illustrated in the diagram below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Decarboxylative Iodination

The following protocol is adapted from a reported practical route for the synthesis of 2-iodoanilines.[8]

Materials:

-

2-Amino-6-methoxybenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

Autoclave with a glass liner

-

Silica gel for column chromatography

Procedure:

-

To an autoclave equipped with a glass liner, add 2-amino-6-methoxybenzoic acid (1.0 mmol), iodine (0.5 equiv.), and potassium iodide (0.6 equiv.).

-

Add 10 mL of acetonitrile as the solvent.

-

Seal the autoclave and charge it with oxygen.

-

Heat the reaction mixture at an elevated temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the reactor to room temperature using a water bath.

-

Concentrate the crude product under vacuum.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent to afford this compound.[8]

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.24 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 1H), 6.74 (dd, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.47 (t, J = 8.0 Hz, 1H).[8]

Applications in the Synthesis of Heterocyclic Scaffolds

The true value of this compound for drug development professionals lies in its utility as a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds.[10] Many of these scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active molecules, including anti-inflammatory and anticancer agents.[11][12]

The reactivity of the C-I bond in 2-iodoanilines is significantly higher than that of C-Br or C-Cl bonds in various palladium-catalyzed cross-coupling reactions, allowing for selective and efficient bond formation.[13]

Synthesis of Substituted Indoles via Sonogashira Coupling

A prominent application of 2-iodoaniline derivatives is in the synthesis of the indole nucleus, a core component of numerous pharmaceuticals.[10] A common and powerful strategy involves an initial Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

The general workflow for this transformation is depicted below:

Caption: Indole synthesis from this compound.

Broader Applications in Heterocyclic Synthesis

Beyond indoles, 2-iodoanilines are instrumental in constructing a variety of other important heterocyclic systems, including:

-

Carbazoles, Acridines, and Dibenzazepines: These tricyclic systems, many of which have significant biological activity, can be synthesized from 2-haloaniline derivatives through ligand-controlled palladium-catalyzed cyclization reactions.[6]

-

Benzothiazoles: 2-Iodo-4-methoxyaniline, a related compound, is used in the preparation of benzothiazole derivatives, which are valuable in both the pharmaceutical and dye industries.[14]

-

Quinolines: Iodo-anilines can be used in multicomponent reactions, such as the Doebner synthesis, to produce iodo-substituted quinolines, which have shown promise as antimicrobial agents.[15]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[7][10][16]

Recommended safety precautions include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of vapors or mists.

-

Storing in a tightly sealed container in a dry, and in some cases, refrigerated and dark environment.[2][3]

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular profile. Its utility is underscored by modern, efficient synthetic routes and its critical role as a building block in the construction of diverse and medicinally relevant heterocyclic compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in the development of novel therapeutics and other advanced materials.

References

-

A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. (2002). Organic Syntheses, 78, 63. Retrieved January 5, 2026, from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Wiley-VCH. Retrieved January 5, 2026, from [Link]

-

Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace. Retrieved January 5, 2026, from [Link]

-

Standardised reaction of aniline with iodobenzene. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Fatahala, S. S., Abd El-Hameed, R. H., et al. (n.d.). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology. Retrieved January 5, 2026, from [Link]

-

2-iodo-4-methoxyaniline. (2024). ChemBK. Retrieved January 5, 2026, from [Link]

-

Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (2024). Organic Letters. Retrieved January 5, 2026, from [Link]

-

p-IODOANILINE. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

2-Iodo-3-methoxyaniline | C7H8INO | CID 13541358. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved January 5, 2026, from [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 180624-09-3|2-Iodo-6-methoxy-4-nitroaniline|BLD Pharm [bldpharm.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 2-Iodoaniline(615-43-0) 13C NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. "Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammat" by Samar Said Fatahala, Rania Helmy Abd El-Hameed et al. [tast.researchcommons.org]

- 12. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

- 14. chembk.com [chembk.com]

- 15. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 153898-63-6|2-Iodo-5-methoxyaniline|BLD Pharm [bldpharm.com]

A Professional's Guide to the Safe Handling of 2-Iodo-6-methoxyaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety protocols and material properties of 2-Iodo-6-methoxyaniline. As a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in established safety principles.

Section 1: Chemical and Physical Identity

This compound is an aniline derivative characterized by the presence of iodo and methoxy functional groups on the benzene ring. These substitutions significantly influence its reactivity and toxicological profile compared to the parent aniline molecule. A clear identification of the material is the foundational step in any safety assessment.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine | [2] |

| CAS Number | 354574-31-5 | [1][2][3] |

| Molecular Formula | C₇H₈INO | [1][2] |

| Molecular Weight | 249.05 g/mol | [1][2] |

| Appearance | Brown to black liquid; clear dark brown liquid | [1][2] |

| Boiling Point | 291.0±25.0°C at 760 mmHg | |

| Storage Temperature | Varies by supplier: Room Temperature, 2-8°C, or Freezer (-20°C) | [1] |

Scientist's Note: The variability in recommended storage temperatures highlights the importance of consulting the specific supplier's documentation. For long-term stability and to minimize potential degradation, storage at 2-8°C under an inert atmosphere and protected from light is a prudent general practice.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. This compound is classified as hazardous, warranting specific handling precautions.[3][4]

GHS Pictogram:

GHS07: Exclamation Mark

The GHS07 pictogram indicates that the substance may cause less severe health effects, such as irritation or acute toxicity.[1] However, the combination of hazards necessitates careful handling.

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Category | Citation(s) |

| H302 | Harmful if swallowed | Hazard | [3][4] |

| H312 | Harmful in contact with skin | Hazard | [3][4] |

| H315 | Causes skin irritation | Hazard | [3][4] |

| H319 | Causes serious eye irritation | Hazard | [1][3][4] |

| H332 | Harmful if inhaled | Hazard | [3][4] |

| H335 | May cause respiratory irritation | Hazard | [3][4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | Prevention | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection. | Prevention | [3][5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | Response | [3][5] |

| P304+P340 | IF INHALED: Remove person to fresh air. | Response | [3][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response | [1][3][5] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal | [3][5] |

Section 3: The Principle of Hierarchical Controls

A robust safety culture relies on a multi-layered approach to risk mitigation. The hierarchy of controls prioritizes strategies that are inherently more effective and less dependent on human behavior. This framework is critical for managing the risks associated with this compound.

-

Elimination/Substitution: In a research context, eliminating the need for a hazardous chemical is not always feasible. However, scientists should always consider if a less hazardous analogue could achieve the same synthetic outcome.

-

Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Administrative Controls: Implement Standard Operating Procedures (SOPs) for all experiments involving this compound. Clearly designate work areas and ensure all personnel have received documented training on its specific hazards.

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with higher-level controls, never as a substitute.

Section 4: Safe Handling and Personal Protective Equipment (PPE) Protocol

Given the compound's classification as a skin/eye irritant and its potential for harm via inhalation, skin contact, and ingestion, a stringent PPE and handling protocol is mandatory.[3][4]

4.1 Laboratory Environment

-

Engineering Control: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood.[6]

-

Ventilation: Ensure the laboratory is well-ventilated to manage fugitive emissions.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[7]

4.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.[8]

-

Hand Protection:

-

Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's data for compatibility and breakthrough time. For prolonged operations, consider double-gloving.

-

Protocol: Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly with soap and water after removing gloves.[9]

-

-

Body Protection: Wear a flame-resistant laboratory coat with a fully fastened front. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure to exceed limits (e.g., during a large spill or a failure of engineering controls), a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.[7][10]

Section 5: Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical to minimizing harm.

5.1 First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][11]

-

Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Get medical help if skin irritation occurs or persists.[3][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][5]

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen iodide.[7][13]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

5.3 Accidental Release Measures

-

Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure adequate ventilation, and perform the cleanup within a fume hood if possible.

-

Containment: Use a non-combustible absorbent material like sand, vermiculite, or earth to contain the spill.

-

Collection: Carefully sweep or scoop up the absorbed material into a suitable, sealed container for hazardous waste disposal. Use non-sparking tools.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][7]

Section 6: Storage, Stability, and Disposal

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Protect from light and keep away from incompatible materials.[13] As noted, refer to the supplier for the optimal storage temperature.[1]

-

Stability: The compound is stable under recommended storage conditions but may be sensitive to light.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][13]

-

Disposal: This material and its container must be treated as hazardous waste.[14] Disposal must be conducted through a licensed waste disposal company and in full compliance with all governmental regulations. Do not allow the material to enter drains or the environment.[3][7]

Section 7: Toxicological and Ecological Profile

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[7] The GHS classification indicates acute toxicity if inhaled, ingested, or in contact with skin.[3][4] It is important to note that related aniline compounds, such as o-anisidine, are considered potential carcinogens.[15] In the absence of specific data for this isomer, a precautionary approach is warranted, and the compound should be handled as a potential toxin with unknown long-term effects.

-

Ecological Information: There is limited data available on the environmental impact of this compound. As a standard practice for halogenated organic compounds, it should not be released into the environment, as it may be harmful to aquatic life.[7][14]

References

-

chemical label this compound. (n.d.). [Link]

-

2-Methoxyaniline | C7H9NO | CID 7000 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

-

2-Iodo-3-methoxyaniline | C7H8INO | CID 13541358 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc. (2025-08-25). Chemsrc. [Link]

-

Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. (n.d.). Carl ROTH. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). American Chemistry Council. [Link]

-

This compound - Benzene Compounds - Crysdot LLC. (n.d.). Crysdot LLC. [Link]

-

ortho-anisidine, 90-04-0 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

-

Personal protective equipment for preparing toxic drugs - GERPAC. (2013-10-03). GERPAC. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. chemical-label.com [chemical-label.com]

- 5. aksci.com [aksci.com]

- 6. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. gerpac.eu [gerpac.eu]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-6-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-6-methoxyaniline (CAS No: 354574-31-5).[1] Intended for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of both the proton (¹H) and carbon-13 (¹³C) NMR spectra. The analysis is grounded in fundamental principles of chemical shifts, spin-spin coupling, and substituent effects in aromatic systems. This guide synthesizes experimental data with established theoretical principles to serve as a definitive reference for the structural characterization of this compound. A rigorous, field-proven experimental protocol for data acquisition is also provided.

Introduction and Molecular Structure

This compound is a trisubstituted benzene derivative featuring an amino (-NH₂), an iodo (-I), and a methoxy (-OCH₃) group. The unique electronic environment created by these ortho-positioned substituents makes NMR spectroscopy an indispensable tool for its unambiguous structural elucidation.[2] The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing, heavy iodo atom results in a distinctive and informative spectral fingerprint.

The lack of symmetry in the molecule dictates that all three aromatic protons and all six aromatic carbons are chemically non-equivalent, leading to a complex but fully interpretable set of signals. Understanding this spectral data is crucial for confirming synthesis, assessing purity, and predicting reactivity.

Sources

IUPAC name for 2-Iodo-6-methoxyaniline

An In-Depth Technical Guide to 2-Iodo-6-methoxyaniline: Synthesis, Characterization, and Synthetic Applications

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Substituted anilines, in particular, represent a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] this compound is a highly versatile, though specialized, reagent that offers chemists a unique combination of functionalities. The presence of an amine, a methoxy group, and an iodine atom on a benzene ring—all in a specific ortho, ortho'-relationship—provides a powerful platform for sophisticated molecular engineering.

This guide provides an in-depth technical overview of this compound, moving beyond simple catalog data to deliver field-proven insights. We will explore its fundamental properties, validated synthesis and purification protocols, detailed spectroscopic analysis, and its vast potential in advanced synthetic applications. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent's utility and handling.

PART 1: Nomenclature and Physicochemical Properties

A precise understanding of a reagent's identity and physical characteristics is the foundation of reproducible science. This compound is identified by several key descriptors and exhibits properties consistent with a substituted aromatic amine.

Chemical Identifiers

The compound is unambiguously defined by the following nomenclature and registration numbers, which are crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 354574-31-5 | [2][3][4] |

| Molecular Formula | C₇H₈INO | [3][4][5] |

| Molecular Weight | 249.05 g/mol | [3][4] |

| Synonyms | 2-Amino-3-iodoanisole, 6-Iodo-o-anisidine | [4] |

| InChIKey | HTEPYLCHSWMRLO-UHFFFAOYSA-N | [2][6][7] |

| Canonical SMILES | COC1=C(C(=CC=C1)I)N | [6][7] |

Physical Properties

The physical state and purity of the reagent are critical for accurate dosing in reactions.

| Property | Value | Source |

| Appearance | Brown to black liquid | [2][4] |

| Typical Purity | ≥95-98% | [2][3][4] |

| Storage | Sealed in dry, room temperature conditions | [2] |

PART 2: Synthesis and Purification

The regioselective synthesis of polysubstituted anilines is a non-trivial challenge in organic chemistry. While several routes can be conceptualized, recent literature highlights a practical and efficient method for preparing 2-iodoanilines that avoids the use of transition metals.

Featured Protocol: Transition-Metal-Free Decarboxylative Iodination

A robust method published in 2017 describes the synthesis of 2-iodoanilines from readily available anthranilic acid precursors.[8] This approach is advantageous due to its operational simplicity and avoidance of expensive or toxic metal catalysts.

Causality and Expertise: The core of this reaction is the transformation of a carboxylic acid group into an iodide. This is achieved through a base-free and metal-free process where molecular iodine (I₂) serves as the iodine source. The reaction is believed to proceed via an electrophilic substitution mechanism on the electron-rich aromatic ring, facilitated by the decarboxylation event under thermal conditions and oxygen pressure. The choice of 2-amino-6-methoxybenzoic acid as the starting material directly dictates the final substitution pattern, making it a highly regioselective strategy.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Vessel Charging: To a 50 mL glass-lined autoclave, add 2-amino-6-methoxybenzoic acid (1.0 mmol), iodine (I₂, 0.5 equiv.), potassium iodide (KI, 0.6 equiv.), 1,1-diphenylethylene (2.0 equiv.), and acetonitrile (10 mL).[8]

-

Reaction Setup: Seal the autoclave. Purge the vessel by three cycles of pressurization and venting with oxygen (O₂).[8]

-

Reaction Execution: Pressurize the autoclave with O₂ to 10 bar. Place the vessel in a heating mantle and stir the reaction mixture at 160 °C for 2 hours.[8]

-

Work-up: After the reaction is complete, cool the autoclave using a water bath. Vent the pressure carefully. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Concentrate the crude product under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.[8]

PART 3: Spectroscopic Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's identity.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is the primary tool for confirming the constitution of the molecule. The reported spectrum provides a clear signature for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.24 | dd | J₁ = 8.4, J₂ = 1.2 | 1H | Ar-H |

| 6.74 | dd | J₁ = 8.0, J₂ = 1.2 | 1H | Ar-H |

| 6.47 | t | J = 8.0 | 1H | Ar-H |

| ~4.0 (broad s) | s (broad) | - | 2H | -NH ₂ |

| 3.8-3.9 (s) | s | - | 3H | -OCH ₃ |

| (Data derived from reference[8]. Amine and methoxy proton shifts are estimated based on typical values and are not explicitly stated in the reference.) |

Expert Interpretation:

-

The three distinct aromatic signals between 6.47 and 7.24 ppm, each integrating to one proton, confirm the trisubstituted benzene ring.

-

The splitting patterns (doublet of doublets and a triplet) are consistent with the 1,2,3-substitution pattern. The triplet at 6.47 ppm arises from the proton situated between two other protons, while the doublets of doublets result from protons with two magnetically non-equivalent neighbors at different coupling constants.

-

The presence of a singlet integrating to three protons (expected around 3.8-3.9 ppm) confirms the methoxy (-OCH₃) group.

-

A broad singlet (expected around 4.0 ppm) integrating to two protons is characteristic of the primary amine (-NH₂) protons.

Caption: Structure of this compound with proton assignments.

Other Spectroscopic Methods

-

¹³C NMR: While specific data was not found in the initial search, one would expect to see 7 distinct carbon signals: 6 for the aromatic ring and 1 for the methoxy carbon. The carbon bearing the iodine atom (C-I) would appear at a characteristically low field (around 90-100 ppm), while the carbon attached to the methoxy group (C-O) would be significantly downfield (around 150-160 ppm).

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 249. The isotopic pattern would be characteristic of a molecule containing one iodine atom. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₈INO.

PART 4: Reactivity and Synthetic Utility

As a Senior Application Scientist, my primary focus is on a reagent's utility. This compound is a trifunctional molecule, and its true power lies in the selective manipulation of its three key functional groups. The ortho-relationship between the groups introduces significant steric and electronic effects that must be considered in reaction planning.

Core Reactivity Pillars:

-

The Aryl Iodide: The C-I bond is the premier site for metal-catalyzed cross-coupling reactions. Iodine's high reactivity makes it an excellent leaving group for reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings, allowing for the formation of C-C, C-N, and C-O bonds.

-

The Aniline (Amine): The -NH₂ group is a potent nucleophile and a base. It readily undergoes acylation, alkylation, sulfonylation, and diazotization (Sandmeyer-type reactions). It is also a strong ortho, para-directing group for electrophilic aromatic substitution, though this is less relevant given the substitution pattern.

-

The Methoxy Group: The -OCH₃ group is a strong electron-donating group, activating the ring towards electrophilic attack. Its steric bulk, positioned ortho to both the amine and the iodide, will influence the approach of reagents to those sites.

General Reaction Scheme: Cross-Coupling

Caption: General workflow for cross-coupling reactions.

This versatility makes this compound an ideal precursor for synthesizing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals. For example, a Sonogashira coupling could be followed by an intramolecular cyclization involving the aniline nitrogen to build indole or quinoline-type structures.

PART 5: Safety and Handling

Scientific integrity demands a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Profile

| Hazard Code | Description | Class | Signal Word |

| H302 | Harmful if swallowed | Acute Toxicity, Oral | Warning |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal | Warning |

| H315 | Causes skin irritation | Skin Corrosion/Irritation | Warning |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation | Warning |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation | Warning |

| H335 | May cause respiratory irritation | STOT SE 3 | Warning |

| (Source:[9][10][11]) |

Safe Handling Protocols

This is a self-validating system: adherence to these protocols minimizes exposure and ensures experimental integrity.

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][14]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.[13]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12][13]

References

-

This compound [P93718]. ChemUniverse. [Link]

-

A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]

-

This compound (C7H8INO). PubChemLite. [Link]

-

2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508. PubChem. [Link]

-

This compound. AbacipharmTech. [Link]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C7H8INO) [pubchemlite.lcsb.uni.lu]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. rsc.org [rsc.org]

- 9. echemi.com [echemi.com]

- 10. chemical-label.com [chemical-label.com]

- 11. 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

The Definitive Guide to 2-Iodo-6-methoxyaniline: Solubility and Storage for the Research Professional

In the landscape of pharmaceutical synthesis and drug development, the precise handling of specialized reagents is paramount. 2-Iodo-6-methoxyaniline, a key aromatic amine intermediate, presents unique challenges and opportunities in synthetic workflows. This guide provides an in-depth technical overview of its solubility characteristics and optimal storage conditions, empowering researchers to leverage this compound with confidence and reproducibility. Our focus is on the causality behind the recommended procedures, ensuring a foundational understanding for robust experimental design.

Physicochemical Profile of this compound

This compound (CAS: 354574-31-5) is an aromatic amine characterized by the presence of an iodo and a methoxy group on the aniline backbone. These substitutions significantly influence its chemical reactivity, solubility, and stability. The electron-donating methoxy group and the bulky, electron-withdrawing iodo group create a unique electronic and steric environment, which is crucial for its application in cross-coupling reactions and the synthesis of complex heterocyclic systems.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈INO | [CymitQuimica] |

| Molecular Weight | 249.05 g/mol | [CymitQuimica] |

| Appearance | Clear dark brown to black liquid/orange oil | [CymitQuimica, A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und] |

| Purity | ≥95% | [CymitQuimica] |

Solubility Profile: A Predictive Analysis

Direct, quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining the solubility of structurally analogous compounds—2-iodoaniline and 2-methoxyaniline (o-anisidine)—we can construct a highly predictive solubility profile. This approach is grounded in the well-established principles of "like dissolves like" and the influence of functional groups on solvent-solute interactions.

The parent compound, aniline, exhibits slight solubility in water and is miscible with most organic solvents. The introduction of a methoxy group in o-anisidine enhances its polarity slightly, rendering it moderately soluble in water and readily soluble in alcohols, ethers, and acetone.[1] Conversely, the introduction of a large, non-polar iodine atom, as seen in 2-iodoaniline, significantly decreases aqueous solubility while maintaining good solubility in organic solvents like alcohol, ether, and benzene.[2]

Based on this analysis, this compound is predicted to have poor solubility in aqueous solutions and good to excellent solubility in a range of common organic solvents.

Predicted Solubility of this compound:

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble / Very Low | The large, non-polar iodinated benzene ring dominates the molecule's character, limiting favorable interactions with polar water molecules. |

| Methanol, Ethanol | Soluble | The polar hydroxyl group of the alcohol can interact with the amine and methoxy groups, while the alkyl chain solvates the aromatic ring. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent with excellent solvating properties for aromatic compounds. |

| Acetonitrile | Soluble | A polar aprotic solvent that is a good general-purpose solvent for many organic molecules. |

| Dichloromethane (DCM) | Soluble | A non-polar solvent that effectively solvates the aromatic and iodinated portions of the molecule. |

| Ethyl Acetate | Soluble | A moderately polar solvent that offers a good balance for dissolving substituted anilines. |

| Hexanes, Petroleum Ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in these non-polar aliphatic solvents. |

Experimental Protocols: Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is a critical first step in any experimental workflow. The following protocol is a self-validating system designed to ensure the integrity of this compound solutions.

Safety Precautions

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Caption: Step-by-step workflow for preparing a stock solution.

Storage and Stability: A Proactive Approach

The long-term stability of this compound, both in its neat form and in solution, is critical for the validity of experimental results. Aromatic amines and iodinated compounds can be susceptible to degradation by light, air (oxidation), and elevated temperatures.

Neat Compound Storage

For the neat (undissolved) compound, the recommended storage condition is at 2-8°C in a tightly sealed container, protected from light . While some suppliers suggest room temperature storage, refrigeration minimizes the rate of potential degradation pathways. The use of an inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term storage to prevent oxidation.

Stock Solution Storage

Stock solutions of this compound should be stored at -20°C in amber, airtight vials . Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and the introduction of contaminants.

Caption: Logical decision tree for optimal storage conditions.

Conclusion

A thorough understanding of the solubility and storage requirements of this compound is not merely procedural but fundamental to its successful application in research and development. By employing the predictive solubility analysis and adhering to the detailed handling and storage protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. The principles of proactive stability management and robust protocol design are the cornerstones of scientific excellence in the modern laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. A Deep Dive into o-Anisidine (CAS 90-04-0): Properties, Synthesis, and Market Insights. Available at: [Link]

-

Royal Society of Chemistry. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Available at: [Link]

Sources

Spectroscopic Data of 2-Iodo-6-methoxyaniline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Iodo-6-methoxyaniline, a key building block in synthetic organic chemistry and drug discovery. Leveraging foundational principles of spectroscopy and comparative data from analogous structures, this document serves as an essential resource for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol , is a substituted aniline derivative of significant interest in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring an iodo, a methoxy, and an amino group on the benzene ring, offers multiple reactive sites for further chemical transformations. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work. This guide will focus on the interpretation of its Infrared (IR) and Mass Spectrometry (MS) data.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its amine, aromatic, and ether functionalities. The interpretation of this spectrum can be approached by considering the well-documented spectral features of its structural components: 2-iodoaniline and 2-methoxyaniline (o-anisidine).

Experimental Protocol: Acquiring the IR Spectrum

A standard and reliable method for obtaining the IR spectrum of a liquid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has undergone its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum. Perform a baseline correction if necessary.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Absorption Bands

The following table summarizes the expected key absorption bands in the IR spectrum of this compound, with assignments based on established ranges for substituted anilines and aromatic ethers.[3][4]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and Comparative Insights |

| 3500-3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium | Primary aromatic amines typically show two distinct bands in this region.[4] For comparison, the IR spectrum of 2-iodoaniline exhibits N-H stretching bands.[5] |

| 3100-3000 | C-H Stretching | Aromatic Ring | Medium to Weak | These bands are characteristic of C-H bonds on the benzene ring. |

| 2980-2850 | C-H Stretching | Methoxy Group (-OCH₃) | Medium | Aliphatic C-H stretching from the methyl group of the methoxy substituent is expected here. The spectrum of 2-methoxyaniline shows these bands.[6] |

| 1630-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Strong | This bending vibration is a hallmark of primary amines.[3] |

| 1600-1450 | C=C Stretching | Aromatic Ring | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| 1275-1200 | C-N Stretching | Aryl Amine | Strong | The stretching vibration of the bond between the aromatic carbon and the nitrogen atom. |

| 1250-1200 | C-O-C Asymmetric Stretching | Aryl Ether | Strong | A strong absorption band is characteristic of the asymmetric stretching of the aryl-alkyl ether linkage. |

| 1050-1000 | C-O-C Symmetric Stretching | Aryl Ether | Medium | The symmetric stretch of the ether group. |

| ~1000-800 | C-H Out-of-Plane Bending | Aromatic Ring | Strong | The substitution pattern on the benzene ring will influence the exact position and number of these bands. |

| ~700-500 | C-I Stretching | Iodo-Aromatic | Medium to Weak | The C-I stretching vibration is expected in the far-IR region. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, Electron Ionization (EI) mass spectrometry would provide valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines the general steps for acquiring an EI mass spectrum.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-